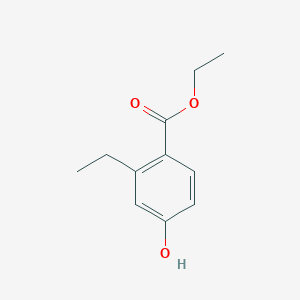

Ethyl 2-ethyl-4-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-ethyl-4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-8-7-9(12)5-6-10(8)11(13)14-4-2/h5-7,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLIIMRUQLBXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Ethyl 4 Hydroxybenzoate

Classical Esterification Routes for 2-ethyl-4-hydroxybenzoic Acid

Traditional methods for synthesizing esters like Ethyl 2-ethyl-4-hydroxybenzoate are well-documented and widely practiced in chemical synthesis. These routes, while effective, often involve equilibrium-limited reactions and require specific catalytic conditions to achieve high yields.

The Fischer-Speier esterification, first described in 1895, remains a fundamental method for producing esters. wikipedia.org This reaction involves the acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, 2-ethyl-4-hydroxybenzoic acid is reacted with an excess of ethanol (B145695) in the presence of a strong acid catalyst. byjus.com

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, it is common practice to either use a large excess of the alcohol or to remove the water that is formed as a byproduct. numberanalytics.comlibretexts.org Techniques for water removal include azeotropic distillation or the use of drying agents like molecular sieves. wikipedia.orglibretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.comchegg.com This is followed by a series of proton transfers and the elimination of a water molecule to yield the final ester. byjus.commasterorganicchemistry.com

Representative Reaction Conditions for Fischer Esterification:

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Reaction Time | Yield |

|---|---|---|---|---|---|

| 2-ethyl-4-hydroxybenzoic acid | Ethanol (excess) | Sulfuric Acid | 60-110 °C | 1-10 hours | Moderate to High |

| p-Hydroxybenzoic acid | Methanol (3:1 molar ratio) | Sulfuric Acid | Reflux | 1 hour | 86% cabidigitallibrary.org |

The Steglich esterification, developed in 1978, offers a milder alternative to the Fischer method, particularly for sensitive substrates. wikipedia.orgorganic-chemistry.org This reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.gov The reaction is typically carried out at room temperature in an aprotic solvent. wikipedia.orgorgsyn.org

A key advantage of the Steglich method is that it is not an equilibrium reaction, as the water produced is consumed by DCC to form the insoluble urea (B33335) derivative, dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.org This makes it particularly suitable for the synthesis of esters from substrates that are sensitive to the harsh acidic conditions and high temperatures of Fischer esterification. organic-chemistry.org Given the presence of a hydroxyl group on the aromatic ring, the Steglich method is a viable option for the synthesis of this compound, especially when trying to avoid potential side reactions. wikipedia.org

General Steglich Esterification Parameters:

| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature |

|---|

The choice of catalyst is critical in acid-catalyzed esterifications. Both Brønsted and Lewis acids are commonly employed, each with distinct mechanisms and advantages.

Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are the traditional catalysts for Fischer esterification. wikipedia.orgorganic-chemistry.org They function by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. libretexts.orgchegg.comresearchgate.net While effective, strong mineral acids like sulfuric acid can sometimes lead to side reactions and pose challenges in terms of equipment corrosion and environmental disposal. guidechem.com Chiral Brønsted acids have also been explored in asymmetric catalysis, highlighting the potential for catalyst design to influence reaction outcomes. rsc.org

Lewis acids, such as metal triflates (e.g., scandium(III) triflate), metal chlorides, and supported iron oxide nanoparticles, offer an alternative catalytic approach. wikipedia.orgresearchgate.netnih.gov They activate the carboxylic acid by coordinating to the carbonyl oxygen. organic-chemistry.orgresearchgate.net Lewis acid catalysis can sometimes be milder and more selective than Brønsted acid catalysis. organic-chemistry.org For instance, certain Lewis acids can catalyze esterification reactions at room temperature, offering a more energy-efficient process. organic-chemistry.org Supported catalysts, like iron oxide nanoparticles on silica (B1680970), provide the additional benefit of easy recovery and reusability, aligning with the principles of green chemistry. nih.gov

Comparison of Catalysts in Esterification:

| Catalyst Type | Example | Mechanism | Advantages |

|---|---|---|---|

| Brønsted Acid | Sulfuric Acid, p-TsOH | Protonates carbonyl oxygen | Readily available, effective wikipedia.orgorganic-chemistry.org |

Evaluation of Acidic Catalysts in the Synthesis of this compound

Novel and Green Synthetic Strategies for this compound

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable methods for chemical synthesis. For the production of this compound, this includes the use of solid acid catalysts and enzymatic methods.

Solid acid catalysts, such as modified metal oxides like WO₃/B₂O₃-ZrO₂, offer several advantages over traditional homogeneous catalysts. google.com They are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which reduces waste and cost. nih.govgoogle.com For example, a modified metal oxide solid superacid has been shown to be effective in the synthesis of ethyl p-hydroxybenzoate, achieving high yields. google.com

Enzymatic catalysis, using lipases, is another promising green alternative. These reactions are typically conducted under mild conditions and exhibit high selectivity, minimizing the formation of byproducts. While not specifically documented for this compound, the enzymatic esterification of similar phenolic acids is an active area of research.

Biocatalytic Approaches to Esterification

Biocatalysis has emerged as a powerful tool in chemical synthesis, utilizing enzymes to perform reactions with high specificity under mild conditions. mdpi.com This approach is particularly appealing for producing fine chemicals and pharmaceuticals. mdpi.com

The direct esterification of a substituted 4-hydroxybenzoic acid with ethanol can be efficiently catalyzed by enzymes, most notably lipases. While specific studies on this compound are not prevalent, extensive research on analogous compounds, such as other parabens, provides a strong precedent. Enzymes like Candida antarctica lipase (B570770) A are known to be effective for such transformations. mdpi.com

Another biocatalytic route is the asymmetric reduction of a corresponding ketoester, for instance, ethyl 2-oxo-4-phenylbutyrate to ethyl (R)-2-hydroxy-4-phenylbutyrate, using carbonyl reductase enzymes. nih.govtpcj.org Recombinant E. coli strains are often engineered to co-express a specific carbonyl reductase and a cofactor regeneration enzyme, such as glucose dehydrogenase, to create a highly efficient whole-cell biocatalyst. nih.gov This method is particularly valuable for producing chiral esters with high enantiomeric purity. nih.govtpcj.org

Maximizing the efficiency of biocatalytic processes is a critical challenge. mdpi.com Research into the synthesis of optically pure ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE) highlights several key optimization strategies. nih.govtpcj.org These strategies are broadly applicable to the production of other esters.

Key parameters that can be optimized include:

Temperature and pH: Finding the optimal temperature and pH for enzyme activity is crucial. For example, in the microbial reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE), optimal conditions were found to be 30 °C and pH 6.6. researchgate.net

Substrate and Enzyme Concentration: Varying the concentrations of the substrate and the biocatalyst can significantly impact yield and reaction rate. tpcj.org

Co-solvents and Biphasic Systems: The introduction of an organic co-solvent can enhance substrate solubility and alleviate substrate inhibition. An aqueous/organic biphasic system, such as water/dibutyl phthalate (B1215562) or water/octanol (B41247), can dramatically improve the product titer by extracting the product from the aqueous phase, thereby reducing product inhibition and simplifying downstream processing. nih.govresearchgate.net In one study, a biphasic system increased the product concentration of (R)-HPBE from 9.2 g/L in an aqueous medium to 16.6 g/L. researchgate.net

The table below summarizes the optimization of reaction conditions for the synthesis of (R)-HPBE using a stereospecific carbonyl reductase. tpcj.org

| Parameter | Condition | Resulting Yield | Optical Purity |

| Temperature | 25 °C | - | - |

| Substrate Conc. | 10.3 g·L⁻¹ | 62% | ≥99.9% |

| Enzyme Conc. | 50 g·L⁻¹ | - | - |

| Co-solvent | Isopropanol (10%) | - | - |

| Reaction Time | 20 minutes | - | - |

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis utilizes microwave energy to heat reactions rapidly and efficiently. dergipark.org.tr This technique can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. dergipark.org.trnih.gov The synthesis of various esters, including benzoates, has been shown to benefit from microwave irradiation. guidechem.com

In a representative procedure for a related compound, ethyl 2-hydroxybenzoate, salicylic (B10762653) acid, ethanol, and a catalyst like p-toluenesulfonic acid are initially heated conventionally. guidechem.com The reaction flask is then placed in a microwave synthesis reactor under condensation reflux to complete the reaction. guidechem.com This hybrid approach leverages the benefits of both heating methods. The use of microwave irradiation has also been successfully applied in multi-step reactions, such as the manganese(III) acetate (B1210297) mediated radical cyclization to form complex heterocyclic esters, where it significantly shortens reaction times. dergipark.org.trresearchgate.net

| Method | Reactants | Catalyst | Conditions | Findings |

| Microwave-Assisted | Salicylic acid, Ethanol | p-Toluenesulfonic acid | Initial heating to 80-90°C, followed by microwave irradiation. | Simplifies process and reduces byproducts compared to traditional methods using concentrated sulfuric acid. guidechem.com |

| Microwave-Assisted | 4-hydroxycoumarin, Ethyl 3,3-bis(4-fluorophenyl)acrylate | Manganese(III) acetate | 80°C, 5 minutes | Rapid synthesis of a complex ester via radical cyclization. dergipark.org.tr |

Ultrasound-Promoted Synthesis of this compound

Ultrasound-promoted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. This method offers a green chemistry approach, often leading to higher yields and shorter reaction times. nih.gov

While specific studies on the sonochemical synthesis of this compound are limited, the esterification of 4-nitrobenzoic acid with ethanol serves as a relevant model. researchgate.net In this process, irradiating the reaction mixture with ultrasound (e.g., 37 kHz) in the presence of a solid acid catalyst (ultradispersed natural zeolites) has been shown to be effective. researchgate.net The synergistic effect of the catalyst and the ultrasound irradiation can lead to significant conversion rates and yields, reaching up to 70% and 67%, respectively. researchgate.net Notably, ultrasound can enhance reactions in various conditions, including solvent-free systems, which further boosts the environmental credentials of the method. nih.gov

| Method | Reactants | Catalyst | Conditions | Yield |

| Ultrasound-Promoted | 4-Nitrobenzoic acid, Ethanol | Ultradispersed H-HEU-M Zeolite | Ultrasound (37 kHz, 330 W), 2 hours | 67% researchgate.net |

| Ultrasound-Promoted | 1-(2'-hydroxyphenyl)-3-phenyl-propenones | Copper Acetate | Ultrasound irradiation in ethanol | Faster reaction and higher yields than conventional methods for aurone (B1235358) synthesis. univ.kiev.ua |

Flow Chemistry Techniques in the Synthesis of this compound

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency, higher yields, and enhanced safety, particularly for highly exothermic reactions.

The application of flow chemistry to esterification reactions, including those for producing benzoate (B1203000) esters, is a growing area of interest. For example, the continuous flow synthesis of statin side chains, which are also esters, has been demonstrated using immobilized enzymes in packed-bed reactors. mdpi.com This approach combines the benefits of biocatalysis with the process control of flow chemistry. The synthesis of β-amino acid esters has also been achieved in microreactors, showcasing the versatility of this technique. mdpi.com Although specific literature on the flow synthesis of this compound is scarce, the principles and demonstrated successes with similar molecules suggest it is a highly viable and advantageous method.

Solvent-Free Synthesis of this compound

Solvent-free synthesis, also known as neat reaction, is a cornerstone of green chemistry. By eliminating the solvent, this approach reduces chemical waste, simplifies purification processes, and can lower costs. These reactions are often facilitated by heterogeneous catalysts or by energy sources like microwave or ultrasound irradiation. nih.gov

The esterification of p-hydroxybenzoic acid with ethanol can be effectively carried out under solvent-free conditions using a solid superacid catalyst, such as a modified metal oxide (e.g., WO₃/B₂O₃-ZrO₂). google.com In a typical procedure, the acid, excess ethanol (which also acts as a reactant), and the solid catalyst are heated to reflux. google.com The catalyst can be easily recovered by filtration and reused, maintaining high activity and resulting in high product yields (e.g., 92.6%). google.com Similarly, ultrasound has been shown to be highly effective for promoting reactions under neat conditions, achieving a 91% yield for a specific reaction in one hour at 60°C, whereas the same reaction in a solvent yielded only traces of the product. nih.gov

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound hinges on the successful construction of its core precursor, 2-ethyl-4-hydroxybenzoic acid. This involves the precise installation of three different functional groups—carboxyl, hydroxyl, and ethyl—onto an aromatic ring in a specific 1,2,4-trisubstituted pattern. The primary challenge lies in achieving the desired regiochemistry, particularly the placement of the ethyl group ortho to the carboxyl group and meta to the hydroxyl group.

Synthesis of 2-ethyl-4-hydroxybenzoic Acid

Several methods are available for the ortho-alkylation of phenolic or benzoic acid systems. The choice of method depends on the starting material and the need to control regioselectivity.

Friedel-Crafts Alkylation: A traditional method for attaching alkyl groups to aromatic rings is the Friedel-Crafts alkylation. Starting with 4-hydroxybenzoic acid, one could theoretically introduce an ethyl group using an ethylating agent (e.g., ethyl halide or ethene) and a Lewis acid catalyst like AlCl₃. However, this reaction is notoriously difficult to control. orgsyn.orgstackexchange.com It often leads to a mixture of ortho- and meta- (to the hydroxyl group) alkylated products, as well as polyalkylation. orgsyn.org Furthermore, O-alkylation (ether formation) can be a significant side reaction with phenols. stackexchange.com More modern catalysts, such as certain aluminum phenolates or zinc-based systems, have been developed to improve ortho-selectivity in phenol (B47542) alkylations. google.comonepetro.orgchemrxiv.org

Directed Ortho-Metalation (DoM): This powerful technique offers superior regiocontrol for functionalizing aromatic rings. organic-chemistry.org The strategy involves using a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position, creating an aryllithium species that can then react with an electrophile. organic-chemistry.orgacs.org For the synthesis of 2-ethyl-4-hydroxybenzoic acid, one could start with 4-hydroxybenzoic acid. The carboxylate group itself can act as a DMG. acs.orgacs.org The process would involve treating the unprotected 4-hydroxybenzoic acid with a strong lithium amide base or a combination of organolithiums like s-BuLi/TMEDA at low temperatures, followed by quenching the resulting ortho-lithiated dianion with an ethyl electrophile such as ethyl iodide. This approach can provide direct access to the desired 2,4-substituted benzoic acid.

Catalytic Ortho-Alkylation of Phenols: Recent advances have led to catalytic methods for the selective ortho-alkylation of phenols. For instance, rhenium carbonyl complexes like Re₂(CO)₁₀ can catalyze the reaction of phenols with alkenes to yield exclusively ortho-monoalkylated products. orgsyn.org Applying this to a substrate like 4-hydroxybenzoic acid with ethene could potentially yield the desired precursor, although the influence of the carboxylic acid on the catalyst's activity and selectivity would need to be investigated.

An alternative, though likely more circuitous, route would involve starting with a benzoic acid derivative that already contains the ethyl group and then introducing the hydroxyl group. For instance, one could begin with 2-ethylbenzoic acid. Introducing a hydroxyl group at the C-4 position (para to the ethyl group) would be the primary goal. Standard electrophilic aromatic substitution reactions like nitration followed by reduction and diazotization/hydrolysis could achieve this, but this multi-step process can be low-yielding.

A more direct approach to a related isomer is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide. wikipedia.orggeeksforgeeks.orgtestbook.com If one were to start with p-ethylphenol, the reaction would introduce a carboxyl group ortho to the hydroxyl group, yielding 4-ethyl-2-hydroxybenzoic acid, an isomer of the desired precursor. jk-sci.com Similarly, the Reimer-Tiemann reaction , which typically installs a formyl group ortho to a hydroxyl group, would also lead to an isomeric product after subsequent oxidation. wikipedia.orgjk-sci.comyoutube.com These methods highlight the challenge of achieving the specific 2-ethyl-4-hydroxy substitution pattern and underscore the utility of methods like DoM that offer more precise control.

Regioselective Functionalization Techniques for Benzoate Scaffolds

Directed ortho-metalation (DoM) stands out as a premier technique for the regioselective functionalization of benzoate scaffolds. oup.com Starting with a pre-formed ester, such as ethyl 4-hydroxybenzoate (B8730719), the hydroxyl group would first be protected with a group that is stable to strong bases (e.g., a silyl (B83357) ether or methoxymethyl ether). The protected ester could then be subjected to ortho-lithiation. Both the ester and the protected hydroxyl can act as directing groups, and the final position of lithiation would depend on their relative directing power and the reaction conditions. After lithiation at the C-2 position, reaction with an ethyl electrophile would furnish the protected version of the target molecule, which could then be deprotected to give the final product.

Yield Optimization and Reaction Efficiency Studies for this compound Synthesis

For the precursor synthesis via Friedel-Crafts alkylation , yield and regioselectivity are highly dependent on several factors. Optimizing these parameters is crucial for maximizing the desired ortho-alkylated product.

Table 1: Parameters for Optimizing Friedel-Crafts Alkylation of Phenols

| Parameter | Effect on Yield and Efficiency | Example/Observation |

|---|---|---|

| Catalyst Choice | Strong Lewis acids (e.g., AlCl₃) can cause side reactions. Milder catalysts or specialized ortho-directing catalysts (e.g., aluminum thiophenoxides) improve selectivity. google.com | Using a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation of phenols with secondary alcohols. chemrxiv.orgresearchgate.net |

| Temperature | Higher temperatures can favor thermodynamically stable para-products and increase side reactions. Lower temperatures often favor kinetic ortho-products but may require longer reaction times. | In the ZnCl₂/CSA catalyzed alkylation of 3-tert-butylphenol, lowering the temperature from 140 °C to 120 °C was detrimental to the yield. researchgate.net |

| Reactant Ratio | Using an excess of the aromatic substrate can minimize polyalkylation. The concentration of the alkylating agent must be carefully controlled. | Varying the equivalents of the alcohol in the ZnCl₂/CSA system significantly impacted yield. researchgate.net |

| Solvent | The choice of solvent can influence catalyst activity and product distribution. | Solvent-free conditions are sometimes employed to improve efficiency and simplify workup. |

For the final Fischer esterification step, converting 2-ethyl-4-hydroxybenzoic acid to its ethyl ester, efficiency is governed by equilibrium control. The presence of the ortho-ethyl group may introduce steric hindrance, potentially slowing the reaction compared to the esterification of the unsubstituted p-hydroxybenzoic acid. ijstr.org

Table 2: Yield Optimization for Fischer Esterification

| Parameter | Effect on Yield and Efficiency | Typical Conditions |

|---|---|---|

| Alcohol to Acid Ratio | Using a large excess of the alcohol (ethanol) shifts the equilibrium towards the ester product, increasing the yield. | Molar ratios of alcohol to acid can range from 4:1 to 10:1 or higher, with the alcohol often serving as the solvent. dergipark.org.tr |

| Catalyst Loading | Higher catalyst concentration increases the reaction rate, but can also lead to side reactions like dehydration of the alcohol or degradation of the product. | Typically 5-10 wt% for solid acid catalysts or catalytic amounts for mineral acids. ijstr.org |

| Water Removal | Continuous removal of the water formed during the reaction is critical for driving the reaction to completion and achieving high yields. | Azeotropic distillation using a Dean-Stark apparatus with a co-solvent (e.g., toluene) or simply refluxing in excess alcohol. |

| Temperature | Higher temperatures increase the reaction rate. The reaction is typically run at the reflux temperature of the alcohol or solvent. | For ethanol, this is around 78 °C. For higher boiling alcohols, temperatures can exceed 150 °C. dergipark.org.tr |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 Ethyl 4 Hydroxybenzoate

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. This allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

For Ethyl 2-ethyl-4-hydroxybenzoate, the molecular formula is C₁₁H₁₄O₃. HRMS analysis would provide an experimental mass-to-charge ratio (m/z) that can be compared to the theoretical exact mass. The theoretical exact mass, calculated from the most abundant isotopes of carbon, hydrogen, and oxygen, serves as a benchmark for confirming the compound's identity. While no experimental HRMS data for this compound has been reported in the scientific literature, its theoretical monoisotopic mass can be calculated.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Monoisotopic Mass | 194.0943 Da |

| Ion Species (Example) | [M+H]⁺ |

| Theoretical m/z | 195.1016 |

| Ion Species (Example) | [M-H]⁻ |

| Theoretical m/z | 193.0870 |

This table represents calculated theoretical values. No experimental data is currently available in published literature.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful method used to determine the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to elucidate the compound's structure by revealing the connectivity of its atoms and functional groups.

A literature search did not yield any published MS/MS fragmentation data for this compound. However, based on its structure, a hypothetical fragmentation pathway can be proposed. Common fragmentation patterns for similar aromatic esters often involve:

Loss of the ethyl group from the ester (a loss of 28 Da, C₂H₄, via McLafferty rearrangement, or 29 Da for the ethyl radical).

Loss of the ethoxy group from the ester (a loss of 45 Da, •OC₂H₅).

Cleavage of the ethyl group on the benzene (B151609) ring (a loss of 29 Da, •C₂H₅).

Decarbonylation of the ester group (loss of CO, 28 Da) after initial fragmentation.

Table 2: Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |

|---|---|---|---|

| 195.1016 [M+H]⁺ | C₂H₄ (Ethene) | 167.0654 | Protonated 2-ethyl-4-hydroxybenzoic acid |

| 195.1016 [M+H]⁺ | C₂H₅O• (Ethoxy radical) | 150.0783 | 2-ethyl-4-hydroxybenzoyl cation |

This table is based on theoretical fragmentation pathways for a compound with this structure. No experimental MS/MS spectra are publicly available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The wavelength of maximum absorbance (λ_max) is indicative of the extent of conjugation within the molecule. The phenolic ring and the carbonyl group in this compound constitute a conjugated system.

No specific UV-Vis absorption spectra for this compound have been documented in scientific literature. For similar p-hydroxybenzoic acid esters, absorption maxima are typically observed in the UV region, corresponding to π→π* transitions within the aromatic system. The presence of the hydroxyl and ester groups, which are auxochromes, influences the position and intensity of these absorption bands.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λ_max (nm) | Associated Electronic Transition |

|---|---|---|

| Ethanol (B145695) | ~250-270 nm | π→π* |

This table provides an estimated range based on similar compounds. No specific experimental data has been published.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no published single-crystal X-ray diffraction studies for this compound. Therefore, no experimental data on its crystal structure is available.

Crystal Packing and Intermolecular Interactions of this compound

Should a crystal structure be determined, analysis of the crystal packing would reveal the non-covalent interactions that stabilize the crystal lattice. For this compound, the key functional groups capable of forming significant intermolecular interactions are the phenolic hydroxyl group and the ester's carbonyl oxygen. It is highly probable that the crystal packing would be dominated by hydrogen bonding between the hydroxyl group (as a donor) and the carbonyl oxygen (as an acceptor), potentially forming chains or dimeric motifs.

Table 4: Potential Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Potential Geometry |

|---|---|---|---|

| Hydrogen Bond | Phenolic -OH | Carbonyl C=O | Head-to-tail chains or dimers |

| π-π Stacking | Benzene Ring | Benzene Ring | Offset or parallel-displaced stacking |

This table describes potential interactions based on the molecular structure. No experimental crystallographic data is available.

Polymorphism Studies of this compound (if applicable)

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit different physical properties. There are no published studies on the polymorphism of this compound. Such studies would require the crystallization of the compound under various conditions to identify if different crystalline forms can be produced.

Computational and Theoretical Investigations of Ethyl 2 Ethyl 4 Hydroxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are based on the fundamental laws of quantum mechanics to model and predict the behavior of molecules. These calculations provide detailed information about the electronic structure and energy of a molecule, which are crucial for understanding its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Geometry Optimization: A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For Ethyl 2-ethyl-4-hydroxybenzoate, this would involve optimizing bond lengths, bond angles, and dihedral angles. For similar molecules, DFT calculations using basis sets like B3LYP/6-31G(d,p) have been shown to provide reliable geometries.

Electronic Structure: DFT calculations also yield valuable information about the electronic properties of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Other electronic properties that can be calculated include the distribution of electron density, molecular electrostatic potential (MEP), and dipole moment, which are critical for understanding intermolecular interactions.

Note: The values in Table 1 are representative estimates for a molecule like this compound based on data for similar phenolic compounds and esters. Actual values would require specific DFT calculations.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense.

These methods are particularly useful for predicting properties that are highly sensitive to electron correlation effects. For this compound, ab initio calculations could be employed to obtain highly accurate values for:

Ionization Potentials and Electron Affinities: Providing a more precise understanding of the molecule's redox behavior.

Spectroscopic Constants: Predicting vibrational frequencies (for IR and Raman spectroscopy) and electronic transition energies (for UV-Vis spectroscopy). Comparing these theoretical spectra with experimental ones can help confirm the molecular structure. researchgate.net

Computational methods can be used to perform a systematic search for the various possible conformers. By calculating the relative energies of these conformers, it is possible to identify the most stable (lowest energy) conformations. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as solvent molecules or biological receptors. For similar esters, the orientation of the ester group relative to the benzene (B151609) ring is a key factor in determining the lowest energy conformer.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static, single molecules (often in a vacuum), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their interactions with their environment.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. A "force field" is used to describe the potential energy of the system, including terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For this compound, an MD simulation could be set up by placing one or more molecules in a simulation box filled with a solvent, such as water or octanol (B41247). The simulation would then track the positions and velocities of all atoms over a period of time (typically nanoseconds to microseconds).

This approach allows for the investigation of:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For instance, water molecules would be expected to form hydrogen bonds with the hydroxyl and ester groups.

Transport Properties: Predicting properties like the diffusion coefficient.

Partition Coefficients: By simulating the molecule in a two-phase system (e.g., octanol and water), it is possible to predict the octanol-water partition coefficient (log P), a key measure of a compound's hydrophobicity. oup.com

Structure-Property Relationship Predictions

A major goal of computational chemistry is to predict the macroscopic properties of a substance from its molecular structure. This is often achieved through Quantitative Structure-Property Relationship (QSPR) models.

QSPR models are mathematical equations that correlate calculated molecular descriptors with experimentally determined physical or chemical properties. The molecular descriptors are numerical values that encode information about the molecule's structure, such as its size, shape, and electronic properties, which are often derived from quantum chemical calculations.

For this compound, a QSPR study would involve:

Calculating a variety of molecular descriptors using computational methods.

Gathering experimental data for a set of related molecules (e.g., other hydroxybenzoate esters).

Using statistical methods to build a model that links the descriptors to the property of interest (e.g., boiling point, melting point, or solubility).

Once a reliable QSPR model is developed, it can be used to predict the properties of new or unmeasured compounds like this compound. PubChem, for example, provides a predicted XlogP3 value of 2.6 for the related compound Ethyl 4-ethoxy-2-hydroxybenzoate, which is an example of a structure-property prediction. uni.lu

Table of Compounds Mentioned

Prediction of Spectroscopic Parameters

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameters and Observations |

| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic peaks for the O-H stretching of the hydroxyl group, C-H stretching of the ethyl and aromatic groups, C=O stretching of the ester group, and C-O stretching vibrations. The exact wavenumbers would be influenced by the electronic environment created by the substituents on the benzene ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Distinct signals are predicted for the protons of the two ethyl groups (one attached to the ring and one in the ester group) and the aromatic protons. The chemical shifts would be influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group. ¹³C NMR: Unique signals are expected for each carbon atom in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield shift. |

| UV-Visible Spectroscopy | The electronic absorption spectrum is anticipated to exhibit bands in the UV region, corresponding to π-π* transitions within the benzene ring. The position of these bands would be affected by the auxochromic hydroxyl group and the chromophoric ester group. |

Note: The values in this table are based on general principles and data for analogous compounds. Specific experimental or high-level computational studies on this compound are needed for precise data.

Theoretical Reactivity Studies and Site Selectivity Analysis

Theoretical reactivity studies can predict the most likely sites for electrophilic and nucleophilic attack, providing insights into the chemical behavior of this compound. Methods such as the calculation of molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and Fukui functions are employed for this purpose.

Key Findings from Theoretical Reactivity Analysis:

Electrophilic Attack: The benzene ring is activated by the electron-donating hydroxyl and ethyl groups, making it susceptible to electrophilic substitution. The positions ortho and para to the hydroxyl group are expected to be the most nucleophilic and therefore the most likely sites for electrophilic attack. However, since the para position is occupied by the ester group, the positions ortho to the hydroxyl group are the probable reaction sites.

Nucleophilic Attack: The carbonyl carbon of the ester group is the most probable site for nucleophilic attack due to its electrophilic character, which is enhanced by the adjacent oxygen atoms.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the benzene ring, particularly around the hydroxyl group, indicating its role as the primary electron donor. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be centered on the ester group, highlighting its electron-accepting nature. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.

In Silico Modeling for Material Science Applications (excluding biological/safety)

In silico modeling offers a way to predict the material properties of this compound without the need for extensive experimental work. These studies are particularly useful for understanding how the molecule organizes in the solid state and how it interacts with other molecules, which is crucial for applications in materials science.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to predicting the macroscopic properties of a material, such as its crystal structure, melting point, and solubility. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. These interactions are expected to play a crucial role in the formation of supramolecular structures.

π-π Stacking: The aromatic rings can interact through π-π stacking, further stabilizing the crystal lattice.

The combination of these interactions will determine the packing of the molecules in the solid state, which in turn influences the material's physical properties. For instance, strong intermolecular hydrogen bonding is often associated with higher melting points and lower solubility in non-polar solvents.

Role of Ethyl 2 Ethyl 4 Hydroxybenzoate As a Synthetic Intermediate

Precursor in the Synthesis of Substituted Benzoic Acid Derivatives

There is a lack of specific literature detailing the use of ethyl 2-ethyl-4-hydroxybenzoate as a direct precursor for other substituted benzoic acid derivatives. In principle, the ester group could be hydrolyzed to yield 2-ethyl-4-hydroxybenzoic acid. This resulting acid could then undergo further reactions, such as electrophilic aromatic substitution, to introduce additional functional groups onto the benzene (B151609) ring. The directing effects of the hydroxyl and ethyl groups would influence the position of new substituents.

Building Block for Heterocyclic Compounds

No specific examples of the use of this compound as a building block for heterocyclic compounds have been identified in the available literature. Generally, phenolic compounds and their esters can be precursors to heterocycles. For instance, reactions involving the hydroxyl group and an adjacent functional group (which would need to be introduced) could lead to the formation of fused heterocyclic systems like benzofurans or benzoxazines. However, without documented examples, this remains a theoretical application for this specific compound.

Intermediate in the Formation of Polymeric Materials

The potential for this compound to act as an intermediate in polymerization is plausible but not specifically documented. Phenolic compounds are used in the synthesis of polymers like polyesters and polycarbonates. The hydroxyl group of this compound could potentially react with diacids or phosgene (B1210022) derivatives to form a polymer backbone. The ethyl and ester functionalities would act as pendant groups, influencing the polymer's properties.

Regioselective Reactions Involving the Ester and Hydroxyl Functionalities

The presence of both a hydroxyl and an ester group on the aromatic ring allows for regioselective reactions, a common strategy in the synthesis of complex molecules.

Alkylation and Acylation Reactions

Alkylation and acylation would be expected to occur preferentially at the more nucleophilic hydroxyl group rather than the ester. The phenoxide ion, formed by deprotonation of the hydroxyl group with a suitable base, would readily react with alkylating or acylating agents. The choice of reagents and reaction conditions would be crucial to ensure selectivity and prevent reactions at other sites. While general methods for the alkylation of similar dihydroxybenzene derivatives are known, specific conditions and outcomes for this compound are not detailed in available research.

Derivatization of the Hydroxyl Group

The hydroxyl group is a prime site for derivatization. It can be converted into an ether, a sulfonate, or other functional groups. These transformations can be used to protect the hydroxyl group during subsequent reaction steps or to modify the electronic properties of the molecule. For example, conversion to a triflate (trifluoromethanesulfonyl) group would make the corresponding carbon on the aromatic ring susceptible to cross-coupling reactions.

Reactions at the Ester Linkage

The ethyl ester group can undergo several characteristic reactions. Saponification, the hydrolysis of the ester under basic conditions, would yield the corresponding carboxylate salt, which upon acidification would give 2-ethyl-4-hydroxybenzoic acid. The ester can also undergo transesterification in the presence of another alcohol and a suitable catalyst. Furthermore, reduction of the ester group, for instance with a strong reducing agent like lithium aluminum hydride, would yield the corresponding benzyl (B1604629) alcohol, (2-ethyl-4-hydroxyphenyl)methanol.

Derivatives and Analogs of Ethyl 2 Ethyl 4 Hydroxybenzoate

Synthesis of Alkyl Ester Analogs

The synthesis of alkyl ester analogs of ethyl 2-ethyl-4-hydroxybenzoate is primarily achieved through the esterification of 2-ethyl-4-hydroxybenzoic acid with various alcohols. The Fischer-Speier esterification is a classic and widely employed method for this transformation. masterorganicchemistry.comlibretexts.org This acid-catalyzed reaction typically involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent. masterorganicchemistry.com

A general procedure involves refluxing 2-ethyl-4-hydroxybenzoic acid with the corresponding alcohol (e.g., methanol, propanol, butanol) in the presence of a catalytic amount of concentrated sulfuric acid. google.com The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the excess alcohol is typically removed by distillation, and the crude ester is purified, often through recrystallization.

The use of solid acid catalysts, such as modified metal oxides, presents a greener alternative to traditional mineral acids. For instance, a modified metal oxide solid superacid has been successfully used to catalyze the synthesis of ethyl p-hydroxybenzoate from p-hydroxybenzoic acid and ethanol (B145695) with high yields. google.com This approach offers advantages like easier catalyst recovery and reduced environmental impact. While not specifically documented for 2-ethyl-4-hydroxybenzoic acid, this method holds promise for the synthesis of its alkyl ester analogs.

The following table summarizes a hypothetical series of alkyl 2-ethyl-4-hydroxybenzoate analogs that could be synthesized using these methods.

| Alkyl Group | Alcohol Used | Potential Catalyst |

| Methyl | Methanol | H₂SO₄ |

| Propyl | Propan-1-ol | H₂SO₄ |

| Isopropyl | Propan-2-ol | H₂SO₄ |

| Butyl | Butan-1-ol | H₂SO₄ |

| Pentyl | Pentan-1-ol | H₂SO₄ |

| Hexyl | Hexan-1-ol | H₂SO₄ |

Functionalization of the Aromatic Ring

The aromatic ring of this compound is amenable to various functionalization reactions, allowing for the introduction of diverse substituents that can significantly alter the compound's properties.

Halogenation and Nitration Studies

Halogenation: The hydroxyl and ethyl groups on the aromatic ring are activating and ortho-, para-directing for electrophilic aromatic substitution. Given that the para position to the hydroxyl group is occupied by the ester, halogenation is expected to occur at the positions ortho to the hydroxyl group (positions 3 and 5). Direct bromination of similar phenolic compounds using bromine in a suitable solvent is a common method. The specific regioselectivity would depend on the reaction conditions and the steric hindrance imposed by the adjacent ethyl group.

Nitration: The nitration of ethyl benzoate (B1203000) has been studied, and it primarily yields the meta-nitro derivative due to the deactivating nature of the ester group. chegg.com However, in this compound, the strong activating and ortho-, para-directing hydroxyl group will dominate the regioselectivity of the nitration reaction. Therefore, nitration with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group at the position ortho to the hydroxyl group. The presence of the ethyl group at the 2-position would likely direct the nitration to the 3-position.

Sulfonation and Amination Routes

Sulfonation: Aromatic sulfonation is typically carried out using fuming sulfuric acid or sulfur trioxide. For phenolic compounds, the reaction conditions need to be carefully controlled to avoid side reactions. The hydroxyl group strongly directs the sulfonation to the ortho and para positions. In the case of this compound, sulfonation would be expected to occur at the 3- or 5-position.

Amination: The introduction of an amino group onto the aromatic ring can be achieved through a multi-step process. One common route involves the nitration of the aromatic ring, as described above, followed by the reduction of the nitro group to an amine. Various reducing agents, such as tin or iron in the presence of hydrochloric acid, or catalytic hydrogenation, can be employed for this transformation. An alternative approach is reductive amination, which can convert a carboxylic acid to an amine, although this would modify the primary ester functional group. nih.govorganic-chemistry.org

The following table outlines the potential functionalized derivatives of this compound.

| Functional Group | Position | Reagents |

| Bromo | 3 and/or 5 | Br₂ in a suitable solvent |

| Chloro | 3 and/or 5 | Cl₂ with a Lewis acid catalyst |

| Nitro | 3 | HNO₃, H₂SO₄ |

| Sulfo | 3 and/or 5 | Fuming H₂SO₄ or SO₃ |

| Amino | 3 | 1. HNO₃, H₂SO₄; 2. Sn/HCl or H₂/Pd |

Modifications of the Ethyl Side Chain

Direct modification of the ethyl side chain at the 2-position of the aromatic ring presents a synthetic challenge due to the stability of the C-C bond. Standard functionalization reactions would likely occur on the more reactive aromatic ring or the ester group. However, a potential, albeit less direct, approach could involve the synthesis of analogs with different alkyl chains at the 2-position starting from the corresponding 2-alkyl-4-hydroxybenzoic acids. This would allow for the exploration of the impact of the side chain's length and branching on the compound's properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogs (excluding biological activity, e.g., for material or catalytic properties)

The systematic synthesis of analogs of this compound allows for the investigation of structure-activity relationships (SAR), providing insights into how specific structural features influence their physicochemical properties for material and catalytic applications.

For instance, the length of the alkyl chain in the ester group can affect properties such as melting point, boiling point, and solubility. Generally, an increase in the alkyl chain length leads to a decrease in melting point and an increase in boiling point and hydrophobicity. These changes can be critical for applications where the compound is used as a plasticizer or a component in a polymer matrix.

The introduction of functional groups onto the aromatic ring can have a profound impact on the electronic properties and intermolecular interactions of the molecule. For example:

Halogen atoms can increase the material's density and refractive index. The presence of halogens can also introduce specific intermolecular interactions, such as halogen bonding, which could influence the crystal packing and solid-state properties.

Nitro groups , being strongly electron-withdrawing, can significantly alter the electronic properties of the aromatic ring, potentially making the compound useful as a component in charge-transfer complexes or nonlinear optical materials.

Amino and hydroxyl groups can participate in hydrogen bonding, which can dramatically affect the material's melting point, solubility, and its ability to act as a catalyst or a ligand for metal complexes. The presence of these groups could facilitate self-assembly processes, leading to the formation of supramolecular structures with interesting material properties. nih.gov

Sulfonic acid groups would impart water solubility and acidity, making the analogs potential candidates for use as acid catalysts in various organic reactions.

By systematically varying these structural features and characterizing the resulting material and catalytic properties, it is possible to develop a comprehensive understanding of the SAR for this class of compounds, paving the way for the rational design of new materials and catalysts with tailored functionalities.

Mechanistic Studies in Reactions Involving Ethyl 2 Ethyl 4 Hydroxybenzoate

Kinetics and Thermodynamics of Esterification/Hydrolysis Reactions

The formation (esterification) and cleavage (hydrolysis) of the ester bond are fundamental reactions for Ethyl 2-ethyl-4-hydroxybenzoate. These reactions typically proceed via nucleophilic acyl substitution and can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and excess water, the ester undergoes hydrolysis to yield 4-hydroxy-2-ethylbenzoic acid and ethanol (B145695). This is a reversible process, and the mechanism is the microscopic reverse of Fischer esterification. chemistrysteps.commasterorganicchemistry.com

The mechanism involves several equilibrium steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy group, converting it into a good leaving group (ethanol). libretexts.org

Elimination: The tetrahedral intermediate collapses, expelling a molecule of ethanol and reforming the carbonyl group to yield the protonated carboxylic acid. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated carboxylic acid is deprotonated by a base (like water) to give the final product and regenerate the acid catalyst.

The kinetics of acid-catalyzed hydrolysis for substituted benzoic acid esters are typically first-order with respect to both the ester and the acid catalyst. rsc.org The rate is influenced by the electronic nature of the substituents on the aromatic ring. However, for many substituted benzoic acid esters in near-critical water, the rate constants have been observed to be surprisingly similar, suggesting a predominant acid-catalyzed mechanism under those specific conditions. rsc.org

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible because the final step involves the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt, which is resistant to further nucleophilic attack. chemistrysteps.comyoutube.com

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org

Formation of Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group. libretexts.org

Deprotonation: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield the carboxylate salt and ethanol. chemistrysteps.comlibretexts.org

Interactive Table 1: Representative Kinetic Data for Analogous Ester Hydrolysis Reactions

| Reaction Type | Ester Example | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| Acid-Catalyzed Hydrolysis | Ethyl Benzoate (B1203000) | H₂SO₄ | 60 | Varies with [H⁺] | scispace.com |

| Base-Promoted Hydrolysis | Ethyl Benzoate | LiOH | 37 | Varies with [OH⁻] | nih.gov |

| Enzymatic Hydrolysis | Ethylparaben | Esterase | 37 | 3 mM in < 2h | researchgate.netnih.gov |

Reaction Pathway Elucidation of Derivatization Reactions

Derivatization of this compound can occur at the phenolic hydroxyl group or on the aromatic ring.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation or O-acylation. For instance, etherification can be achieved by reacting the phenoxide (formed by treating with a base like sodium hydroxide) with an alkylating agent such as ethyl bromide or diethyl sulfate (B86663). This is a standard Williamson ether synthesis.

Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The existing substituents—the hydroxyl (-OH), ethyl (-CH₂CH₃), and ethyl ester (-COOCH₂CH₃) groups—direct the position of the incoming electrophile.

The hydroxyl group is a powerful activating, ortho-, para-directing group.

The ethyl group is a weakly activating, ortho-, para-directing group.

The ester group is a meta-directing, deactivating group.

The directing effects of the strongly activating -OH group dominate. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the hydroxyl group (positions 3 and 5). Since position 2 is already substituted with an ethyl group, the primary sites for electrophilic attack are position 3 (ortho to -OH and meta to the ester) and position 5 (ortho to -OH and ortho to the ethyl group). Steric hindrance from the adjacent ethyl group at position 2 might favor substitution at position 5. Studies on 4-hydroxybenzo[b]thiophen, a related phenolic compound, show that electrophilic substitution like formylation and bromination occurs at the 5-position. rsc.org Nitration of this analogue yielded a mixture of 5-nitro, 7-nitro, and 5,7-dinitro compounds, with the 5-nitro product being the major component. rsc.org

Interactive Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reagent | Electrophile | Predicted Major Product |

| Br₂ / FeBr₃ | Br⁺ | Ethyl 5-bromo-2-ethyl-4-hydroxybenzoate |

| HNO₃ / H₂SO₄ | NO₂⁺ | Ethyl 2-ethyl-4-hydroxy-5-nitrobenzoate |

| SO₃ / H₂SO₄ | SO₃ | Ethyl 2-ethyl-4-hydroxy-5-sulfonic acid benzoate |

| CH₃Cl / AlCl₃ | CH₃⁺ | Ethyl 2-ethyl-4-hydroxy-5-methylbenzoate |

Investigation of Transition States and Intermediates

Transition State Acidity: For acid-catalyzed hydrolysis, the transition state can be considered a protonated species. Studies on related esters show that the acidity of the transition-state complex increases with the presence of electron-withdrawing groups in either the acyl or the alkyl parts of the ester. arkat-usa.org This suggests that the transition state for the hydrolysis of this compound would have a specific pKa value, influenced by the electronic character of the substituted ring. Computational studies suggest that for ester hydrolysis, the carbonyl stretching frequency in the transition state is significantly lower than in the ground state reactant, indicating a weakening of the C=O bond as the new C-O bond forms. arkat-usa.org

Radical Intermediates: While less common for the primary reactions of this compound, radical intermediates can be formed under specific conditions, such as exposure to hydroxyl radicals (•OH). In studies involving other 4-hydroxybenzoic acid derivatives, •OH radicals have been shown to add to the aromatic ring, creating hydroxycyclohexadienyl radical intermediates. nih.govresearchgate.net These radical species can then undergo further reactions.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather information on the environmental fate and degradation mechanisms of the chemical compound "this compound," as per the specified article outline. However, a thorough search of scientific databases and literature has revealed no specific data or studies pertaining to this particular compound.

The requested article structure, focusing on photodegradation, chemical degradation, and biodegradation, requires detailed research findings that are not present in the available scientific literature for "this compound."

Consequently, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time.

It is important to note that while information exists for related compounds, such as other parabens and hydroxybenzoic acid derivatives, the strict adherence to the subject compound "this compound" cannot be fulfilled due to the absence of specific research on its environmental fate and degradation.

Environmental Fate and Degradation Mechanisms of Ethyl 2 Ethyl 4 Hydroxybenzoate

Biodegradation Studies (excluding toxicology and environmental impact assessment)

Microbial Transformation Pathways

The microbial transformation of Ethyl 2-ethyl-4-hydroxybenzoate is anticipated to commence with a two-step process, analogous to the degradation of parabens by various bacterial strains.

The initial and most probable step is the hydrolysis of the ester bond. This reaction is catalyzed by carboxylesterase enzymes, cleaving the molecule into ethanol (B145695) and 2-ethyl-4-hydroxybenzoic acid. The resulting ethanol is a simple alcohol that is readily utilized by a wide range of microorganisms as a carbon and energy source.

The subsequent degradation of the aromatic intermediate, 2-ethyl-4-hydroxybenzoic acid, is the critical phase for the complete mineralization of the compound. Based on the established pathways for other substituted hydroxybenzoic acids, several routes are possible:

Hydroxylation followed by Ring Cleavage: This is a common strategy employed by aerobic bacteria to degrade aromatic compounds. The process involves the introduction of one or more hydroxyl groups onto the aromatic ring, which destabilizes the ring and prepares it for cleavage. For instance, 4-hydroxybenzoic acid is often hydroxylated to form intermediates like protocatechuic acid or gentisic acid, which are then cleaved by dioxygenase enzymes nih.govresearchgate.netnrel.govmdpi.com. It is conceivable that 2-ethyl-4-hydroxybenzoic acid would undergo a similar hydroxylation, although the position of the new hydroxyl group could be influenced by the existing ethyl group.

Decarboxylation: Some bacteria are capable of directly removing the carboxyl group from 4-hydroxybenzoic acid to produce phenol (B47542) nih.govresearchgate.net. This reaction is catalyzed by a decarboxylase. If this pathway were active for 2-ethyl-4-hydroxybenzoic acid, the product would be 2-ethylphenol.

A proposed microbial transformation pathway for this compound is detailed below. It is important to note that while the initial hydrolysis step is well-supported by analogy, the subsequent steps for the 2-ethyl-4-hydroxybenzoic acid intermediate are based on known metabolic pathways for similar, but not identical, compounds.

| Step | Precursor Compound | Transformation | Resulting Metabolite(s) | Mediating Enzyme Class |

| 1 | This compound | Ester Hydrolysis | 2-ethyl-4-hydroxybenzoic acid, Ethanol | Carboxylesterase |

| 2a | 2-ethyl-4-hydroxybenzoic acid | Hydroxylation | Dihydroxylated ethyl-benzoic acid intermediate | Monooxygenase/Hydroxylase |

| 2b | 2-ethyl-4-hydroxybenzoic acid | Decarboxylation | 2-ethylphenol | Decarboxylase |

| 3a | Dihydroxylated ethyl-benzoic acid intermediate | Aromatic Ring Cleavage | Aliphatic acid intermediates | Dioxygenase |

Isolation and Characterization of Metabolizing Enzymes

Specific enzymes responsible for the degradation of this compound have not been isolated and characterized. However, by examining the enzymes that metabolize analogous compounds, we can infer the types of enzymes that would be involved in its breakdown. The primary enzymes would be esterases for the initial hydrolysis, followed by hydroxylases and dioxygenases for the degradation of the aromatic ring.

Research on paraben-degrading bacteria has identified several key enzymes. For example, Enterobacter cloacae strain EM has been shown to produce enzymes that hydrolyze parabens to 4-hydroxybenzoic acid, which is then converted to phenol by a decarboxylase nih.govresearchgate.net. Similarly, various species of Bacillus and Pseudomonas possess hydroxylases and dioxygenases that are integral to the degradation of 4-hydroxybenzoic acid via different pathways, such as the protocatechuate and gentisate pathways nih.govresearchgate.net.

The table below summarizes the characteristics of enzymes involved in the degradation of compounds structurally related to this compound.

| Enzyme | Source Organism | Substrate(s) | Product(s) | Cofactors/Properties |

| Carboxylesterase | Enterobacter cloacae strain EM | Alkyl-parabens (e.g., Methylparaben, Ethylparaben) | 4-hydroxybenzoic acid, corresponding alcohol | Hydrolyzes ester bonds. |

| 4-hydroxybenzoate (B8730719) 3-hydroxylase | Pseudarthrobacter phenanthrenivorans Sphe3 | 4-hydroxybenzoic acid | Protocatechuic acid | Flavin-dependent monooxygenase. |

| 4-hydroxybenzoate decarboxylase | Enterobacter cloacae strain EM | 4-hydroxybenzoic acid | Phenol | Operates under aerobic conditions. |

| Protocatechuate 3,4-dioxygenase | Pseudomonas putida | Protocatechuic acid | β-carboxy-cis,cis-muconate | An intradiol ring-cleavage dioxygenase. |

| Gentisate 1,2-dioxygenase | Bacillus laterosporus strain PHB-7a | Gentisic acid | Maleylpyruvic acid | A key enzyme in the gentisate pathway. |

Advanced Materials Science Applications of Ethyl 2 Ethyl 4 Hydroxybenzoate and Its Derivatives

Integration into Polymer Matrices

There is no available research detailing the integration of Ethyl 2-ethyl-4-hydroxybenzoate or its derivatives into polymer matrices. Such research would typically investigate effects on polymer properties such as thermal stability, mechanical strength, or the introduction of specific functionalities.

Role in the Development of Functional Coatings

The role of this compound in the development of functional coatings is not documented in the scientific literature. Research in this area would explore its potential as an additive to impart specific properties to coatings, such as UV resistance, antimicrobial activity, or altered surface energy. While its structural analog, Ethyl 4-hydroxybenzoate (B8730719), is known for its antimicrobial characteristics, similar studies for the 2-ethyl derivative are absent. atamanchemicals.com

Analytical Method Development for Ethyl 2 Ethyl 4 Hydroxybenzoate

Chromatographic Separation Techniques

Chromatographic techniques are paramount for isolating Ethyl 2-ethyl-4-hydroxybenzoate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

HPLC is a versatile and widely used technique for the analysis of parabens, including this compound. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase, and detector.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.govhelixchrom.com For instance, a C18 or C8 column is often employed. nih.govnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govhelixchrom.comfda.gov.ph Gradient elution, where the composition of the mobile phase is changed during the analysis, can be used to achieve optimal separation of multiple parabens in a single run. nih.gov

One validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben, and propylparaben (B1679720) in a pharmaceutical gel utilizes a Lichrosorb C8 column with an isocratic mobile phase of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v) at a flow rate of 1 ml/min. nih.gov Another method for analyzing parabens in cosmetic products uses a mobile phase of tetrahydrofuran, water, methanol, and acetonitrile (5:60:10:25, v/v/v). fda.gov.ph

The ASEAN Cosmetic Method (ACM 004) provides a standardized procedure for the identification and determination of several preservatives, including Ethyl 4-hydroxybenzoate (B8730719), in cosmetic products by HPLC. fda.gov.phfda.gov.ph This method involves acidifying the sample, suspending it in an ethanol (B145695)/water mixture, and then filtering it before HPLC analysis. fda.gov.ph

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Column | Lichrosorb C8 (150×4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 258 nm | nih.gov |

| Internal Standard | Methyl-p-hydroxybenzoate | nih.gov |

Gas chromatography is another powerful technique for the analysis of this compound, particularly for volatile and thermally stable compounds. nih.gov The development of a GC method requires optimization of the column, carrier gas, and temperature programming.

A method for detecting ethyl 2-chloroacetoacetate in ethyl 4-chloroacetoacetate utilizes a gas chromatograph with a flame ionization detector (FID). google.com While this method is for a different compound, the principles can be adapted. An isothermal GC method with an SE-30 column and flame-ionization detection has been developed for the simultaneous assay of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations. nih.gov This method includes a silica (B1680970) column cleanup step prior to GC analysis. nih.gov

Table 2: Example GC Method Parameters

| Parameter | Condition | Reference |

| Column | SE-54 (30 m x 0.25 mm x 0.25 µm) | google.com |

| Carrier Gas | Nitrogen | google.com |

| Injector Temperature | 180 ± 5 °C | google.com |

| Detector Temperature | 200 ± 5 °C (FID) | google.com |

| Oven Program | Initial 90 ± 5 °C, ramp 30 ± 5 °C/min to 160 ± 5 °C | google.com |

Detection and Quantification Methodologies

Following chromatographic separation, appropriate detection and quantification methods are employed.

Spectrophotometric detection, particularly UV-Vis detection, is commonly coupled with HPLC for the quantification of this compound. nih.gov The compound exhibits UV absorbance, allowing for its detection at specific wavelengths. A developed HPLC method set the UV detection wavelength at 258 nm for simultaneous analysis of several preservatives. nih.gov Another method used a detection wavelength of 237 nm. nih.gov

Mass spectrometry (MS) offers high sensitivity and selectivity for the detection and identification of this compound. It can be coupled with both GC (GC-MS) and HPLC (LC-MS). The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which is unique to its structure. The molecular weight of this compound is 166.17 g/mol . nist.govtcichemicals.comsigmaaldrich.comavantorsciences.comsigmaaldrich.comsigmaaldrich.com

Electron ionization (EI) is a common ionization technique used in GC-MS. The NIST WebBook provides a reference mass spectrum for Ethyl 2-hydroxybenzoate, a related compound, which can offer insights into the expected fragmentation patterns. nist.govnist.gov For this compound, mass spectrometric analysis would confirm its identity and allow for very low detection limits.

Future Research Directions and Unexplored Avenues for Ethyl 2 Ethyl 4 Hydroxybenzoate Research

Exploration of Emerging Synthetic Technologies

The synthesis of Ethyl 2-ethyl-4-hydroxybenzoate has traditionally relied on conventional esterification methods. However, future research will likely focus on the adoption of emerging synthetic technologies to enhance efficiency, selectivity, and environmental compatibility.

One promising avenue is the use of novel catalysts. Research into solid superacid catalysts, such as modified metal oxides, has shown potential for high yields and easy recovery, which is both economically and environmentally beneficial. google.com For instance, a method utilizing a modified metal oxide solid superacid (WO₃/B₂O₃-ZrO₂) as a catalyst for the esterification of p-hydroxybenzoic acid and ethanol (B145695) has demonstrated high catalytic activity and the ability to be recycled. google.com Similarly, the use of heteropoly acids with a Waugh structure, like (NH₄)₆[MnMo₉O₃₂]·8H₂O, has also been shown to be an effective catalyst for this synthesis, achieving high conversion rates under optimized conditions.

Microwave-assisted synthesis represents another significant area of exploration. This technology can dramatically reduce reaction times and improve yields. A preparation method utilizing microwave irradiation with sodium hydrogen sulfate (B86663) as a catalyst has been reported to be a simple, efficient, and environmentally friendly process suitable for industrial production. google.com

Deeper Computational Modeling of Complex Interactions

To fully harness the potential of this compound and its derivatives, a more profound understanding of its molecular interactions is crucial. Future research should leverage advanced computational modeling techniques to simulate and predict its behavior in various systems.

Molecular dynamics simulations can provide insights into the conformational dynamics of the molecule and its interactions with biological targets or materials. While specific computational studies on this compound are not yet prevalent, related research on similar structures, such as poly(2-ethyl-2-oxazoline), demonstrates the power of these methods in understanding solution behavior and polymer-solvent interactions. researchgate.net Such computational approaches could be adapted to model how this compound interacts with cell membranes, proteins, or other molecules, which would be invaluable for designing new applications.

Design and Synthesis of Advanced Analogs for Novel Applications

The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced analogs with tailored properties. By modifying the ethyl group, the position of the hydroxyl group, or introducing other functional moieties, researchers can create a library of new compounds with potentially enhanced or entirely new functionalities.

For example, synthesizing analogs with different alkyl chain lengths or branching could modulate their solubility, lipophilicity, and, consequently, their efficacy in various applications. The exploration of analogs like 2-(3-Ethylphenoxy)ethyl 4-hydroxybenzoate (B8730719) points towards the potential for creating derivatives with distinct physical and chemical properties. nih.gov Future work in this area could lead to the development of novel preservatives, antioxidants, or even active pharmaceutical ingredients.

Development of Sustainable Production Processes for this compound

The principles of green chemistry are increasingly guiding the development of new chemical processes. For this compound, a key future research direction is the development of more sustainable production methods that minimize waste, reduce energy consumption, and utilize renewable resources.

This includes the continued development and optimization of recyclable catalysts, as previously mentioned. google.com Another important aspect is the use of greener solvents or even solvent-free reaction conditions. Exploring enzymatic catalysis could also offer a highly selective and environmentally benign route to synthesis.

Furthermore, a life cycle assessment of the entire production process, from raw material sourcing to final product, will be essential to identify and mitigate environmental impacts. The goal is to create a circular economy model for the production of this compound, where waste is minimized and resources are used efficiently. The use of recoverable and reusable catalysts is a significant step in this direction. google.com

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-ethyl-4-hydroxybenzoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves alkylation and esterification steps. For example, alkylation of 4-hydroxybenzoic acid derivatives with ethyl bromide under high-temperature conditions (e.g., 150°C in an autoclave) can introduce the ethyl group at the 2-position . Subsequent esterification with ethanol in acidic media forms the ethyl ester moiety. Key parameters include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid for esterification.